molecular formula C13H15ClO3 B7995907 5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid CAS No. 1443307-63-8

5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid

Cat. No.: B7995907
CAS No.: 1443307-63-8
M. Wt: 254.71 g/mol
InChI Key: ZJLZAHZNOBNECP-UHFFFAOYSA-N
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Description

5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid is a chemical compound that belongs to the class of phenols It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid typically involves the chlorination of 3,5-dimethylphenol followed by subsequent reactions to introduce the valeric acid moiety. The chlorination can be achieved using reagents such as chlorine gas or other chlorinating agents under controlled conditions. The reaction conditions often include maintaining a specific temperature and using a solvent that facilitates the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro group or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid involves its interaction with molecular targets and pathways. The chloro and methyl groups on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The valeric acid moiety may also play a role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the valeric acid moiety.

    3,5-Dimethylphenol: Similar phenolic structure without the chloro group.

    4-Chloro-3,5-dimethylbenzoic acid: Contains a benzoic acid moiety instead of valeric acid.

Uniqueness

5-(4-Chloro-3,5-dimethylphenyl)-5-oxovaleric acid is unique due to the combination of its chloro, methyl, and valeric acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these structural features are advantageous.

Properties

IUPAC Name

5-(4-chloro-3,5-dimethylphenyl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-8-6-10(7-9(2)13(8)14)11(15)4-3-5-12(16)17/h6-7H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLZAHZNOBNECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222411
Record name Benzenepentanoic acid, 4-chloro-3,5-dimethyl-δ-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443307-63-8
Record name Benzenepentanoic acid, 4-chloro-3,5-dimethyl-δ-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443307-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, 4-chloro-3,5-dimethyl-δ-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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